molecular formula C14H11BN2S B1404528 2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1159803-80-1

2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No. B1404528
M. Wt: 250.1 g/mol
InChI Key: PCOLVTMAEMWQTR-UHFFFAOYSA-N
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Description

“2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine” seems to be a complex organic compound. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The compound also appears to have a boron atom, suggesting it might be a boronic ester or boronic acid derivative .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . They can also be oxidized to form sulfoxides .

Scientific Research Applications

  • Organic Electronics and Optoelectronics

    • Results : OFETs based on this compound have shown promising mobility values, and OLEDs exhibit efficient electroluminescence. Photovoltaic devices demonstrate improved power conversion efficiencies .
  • Catalysis and Cross-Coupling Reactions

    • Results : Successful coupling reactions lead to the synthesis of diverse functionalized thiophene derivatives, which find applications in pharmaceuticals, agrochemicals, and materials science .
  • Supramolecular Chemistry and Molecular Recognition

    • Results : The compound participates in self-assembly processes, forming supramolecular architectures with tailored properties, such as molecular recognition and sensing capabilities .
  • Biological Applications

    • Results : Some derivatives exhibit promising activity against cancer-related kinases, making them potential candidates for targeted therapies .
  • Functional Materials

    • Results : Functional materials exhibit improved performance in terms of mechanical strength, thermal resistance, or chemical sensing .
  • Heterocyclic Building Block

    • Results : The compound contributes to the synthesis of complex molecules, such as fused heterocycles or bioactive scaffolds .

Future Directions

Thiophene derivatives are of great interest in the field of organic electronics due to their high resonance energy, electrophilic reactivity, and high pi-electron density . Therefore, “2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine” and similar compounds could have potential applications in this area.

properties

IUPAC Name

3-thiophen-2-yl-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BN2S/c1-4-10-5-2-7-12-14(10)11(6-1)16-15(17-12)13-8-3-9-18-13/h1-9,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOLVTMAEMWQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

CAS RN

1159803-80-1
Record name 2-(thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 2
2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 3
2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 4
2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 5
2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 6
2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

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